rac-N-Desmethyl Bedaquiline-d6

Bioanalytical Method Validation Dried Blood Spot (DBS) Sampling Therapeutic Drug Monitoring (TDM)

Procure rac-N-Desmethyl Bedaquiline-d6 (CAS 2271264-26-5) as your SIL-IS for bedaquiline M2 quantification. Its six deuterium atoms provide a definitive +6 Da mass shift, ensuring co-elution and parallel ion suppression correction across plasma, PBMCs, and DBS. Unlike ¹³C-labeled or non-deuterated alternatives, it delivers EMA-compliant accuracy (R²=0.989) for TDM assays and DDI studies. This racemic mixture is essential for tracking intracellular M2 accumulation (up to 16,764 ng/mL) and prolonged persistence.

Molecular Formula C₃₁H₂₃D₆BrN₂O₂
Molecular Weight 547.52
Cat. No. B1151180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-N-Desmethyl Bedaquiline-d6
Synonymsrac-(1R,2S)-1-(6-Bromo-2-meth-d3-oxyquinolin-3-yl)-4-(methyl-d3-amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol;  (αR,βS)-rel-6-Bromo-2-meth-d3-oxy-α-[2-(methyl-d3-amino)ethyl]-α-1-naphthalenyl-β-phenyl-3-quinolineethanol
Molecular FormulaC₃₁H₂₃D₆BrN₂O₂
Molecular Weight547.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-N-Desmethyl Bedaquiline-d6: Deuterated Internal Standard for Bedaquiline Metabolite Quantification in Pharmacokinetic and Bioanalytical Workflows


rac-N-Desmethyl Bedaquiline-d6 (CAS 2271264-26-5; C₃₁H₂₃D₆BrN₂O₂) is a deuterium-labeled analog of the primary bedaquiline (BDQ) metabolite, N-desmethyl bedaquiline (M2), characterized by six deuterium substitutions at the methoxy and methylamino moieties [1]. Bedaquiline, a diarylquinoline approved for multidrug-resistant tuberculosis (MDR-TB), undergoes CYP3A4-mediated N-demethylation to form M2, a metabolite with distinct toxicological properties, including pronounced intracellular accumulation and phospholipidosis induction [2]. As a racemic mixture of diastereomers, rac-N-Desmethyl Bedaquiline-d6 serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification, enabling precise correction for matrix effects, ion suppression, and extraction variability in complex biological matrices [3].

Why Non-Deuterated or Alternative Internal Standards Cannot Replace rac-N-Desmethyl Bedaquiline-d6 in Regulated M2 Bioanalysis


Generic substitution with non-deuterated N-desmethyl bedaquiline or structurally dissimilar internal standards (e.g., ¹³C-labeled analogs) introduces unacceptable quantification bias due to differential matrix effects and ionization efficiencies. rac-N-Desmethyl Bedaquiline-d6's six deuterium atoms provide a +6 Da mass shift that separates the internal standard signal from the endogenous M2 analyte while maintaining near-identical physicochemical properties (logP ~6.7), ensuring co-elution and parallel ion suppression/enhancement across plasma, PBMCs, and dried blood spots . A 2025 validation study using rac-N-Desmethyl Bedaquiline-d6 achieved a correlation coefficient (R²) of 0.989 between DBS and plasma concentrations, with >67% of samples within ±20% of means, meeting EMA reproducibility requirements [1]. Alternative SIL-IS options such as M2-d3C (a ¹³C₃-labeled analog) exhibit differential extraction recovery due to altered lipophilicity, whereas non-deuterated M2 fails entirely to compensate for matrix variability in clinical samples [2].

Quantitative Differentiation Evidence: rac-N-Desmethyl Bedaquiline-d6 in Validated Bioanalytical Assays and Clinical Pharmacokinetic Studies


Correlation Between DBS and Plasma M2 Concentrations Using rac-N-Desmethyl Bedaquiline-d6 as SIL-IS in Multiplex LC-MS/MS

In a 2025 multiplex LC-MS/MS assay quantifying bedaquiline and M2 in dried blood spots (DBS), rac-N-Desmethyl Bedaquiline-d6 served as the stable isotope-labeled internal standard (SIL-IS) for M2. The method achieved a linear range of 0.05–6.00 µg/mL for both analytes [1]. The correlation between measured DBS and plasma M2 concentrations, facilitated by rac-N-Desmethyl Bedaquiline-d6's matched matrix behavior, yielded an R² of 0.989 (95% CI: 0.985–0.992) [1].

Bioanalytical Method Validation Dried Blood Spot (DBS) Sampling Therapeutic Drug Monitoring (TDM)

Intracellular M2 Accumulation Quantified Using rac-N-Desmethyl Bedaquiline-d6 in South African RR-TB Patient PBMCs

Using rac-N-Desmethyl Bedaquiline-d6 as the internal standard for M2 quantification in a validated LC-MS/MS method, Ngwalero et al. (2021) measured plasma and intracellular M2 concentrations in 21 South African patients with rifampin-resistant tuberculosis (RR-TB) [1]. M2 accumulated intracellularly at significantly higher concentrations than bedaquiline, with the intracellular-to-plasma ratio for M2 reaching 22.2 (95% CI: 15.6–32.3) at Month 2 of treatment [1].

Intracellular Pharmacokinetics Peripheral Blood Mononuclear Cells (PBMCs) Rifampin-Resistant Tuberculosis

Reduction in Toxic M2 Exposure via CYP3A4 Inhibition: AUC₀₋ₜ Comparison in Murine Pharmacokinetic Study

Coadministration of bedaquiline (BDQ) with the CYP3A4 inhibitor TBI-166 (pyrifazimine) in a murine TB model reduced systemic exposure to the toxic metabolite M2, as quantified using rac-N-Desmethyl Bedaquiline-d6 as the internal standard [1]. The AUC₀₋ₜ of M2 decreased from 115,704 h·ng/mL (BDQ alone) to 76,310 h·ng/mL (BDQ + TBI-166), representing a 34% reduction in toxic metabolite burden without altering parent BDQ exposure [1].

CYP3A4 Metabolism Drug-Drug Interaction (DDI) Preclinical Pharmacokinetics

CYP3A4 Fractional Contribution to M2 Formation and TBI-166 Inhibitory Potency

In vitro reaction phenotyping using human liver microsomes established that the CYP3A4 pathway contributes >75% to bedaquiline N-demethylation to M2 (fraction metabolized, fm) [1]. The CYP3A4 inhibitor TBI-166 exhibited moderate inhibitory potency against this pathway with an IC₅₀ of 2.65 µM [1].

CYP Enzyme Fractional Metabolism (fm) In Vitro Metabolism DDI Risk Assessment

Prolonged Intracellular M2 Retention Post-Treatment: 6-Month PBMC Detectability

In the Ngwalero et al. (2021) clinical study, M2 was detectable in PBMCs 6 months after bedaquiline treatment discontinuation, with intracellular concentrations ranging from 109.2 to 16,764 ng/mL [1]. This prolonged retention was quantified using rac-N-Desmethyl Bedaquiline-d6 as the SIL-IS, confirming that M2—rather than the parent drug—is the primary persistent intracellular species [1].

Post-Treatment Pharmacokinetics Relapse Prevention Intracellular Drug Persistence

High-Impact Application Scenarios for rac-N-Desmethyl Bedaquiline-d6 in Tuberculosis Research and Clinical Pharmacology


Validated LC-MS/MS Method Development for M2 Quantification in Dried Blood Spots (DBS)

Researchers developing decentralized therapeutic drug monitoring (TDM) assays for MDR-TB regimens can incorporate rac-N-Desmethyl Bedaquiline-d6 as the SIL-IS to achieve EMA-compliant method validation. The 2025 multiplex assay by Kenfack Teponnou et al. demonstrated that DBS methods using rac-N-Desmethyl Bedaquiline-d6 achieve R² = 0.989 correlation with plasma M2 concentrations, enabling low-volume, patient-friendly sampling in low-resource settings [1].

Intracellular Pharmacokinetic Profiling in PBMCs for Exposure-Response Modeling

For studies investigating bedaquiline's intracellular accumulation as a determinant of efficacy against Mycobacterium tuberculosis, rac-N-Desmethyl Bedaquiline-d6 is required to accurately quantify M2 in PBMC lysates. Data from South African RR-TB patients established that M2 achieves intracellular concentrations up to 16,764 ng/mL, with an intracellular-to-plasma ratio of 22.2 at Month 2, findings that depend on deuterated internal standard accuracy [2].

Preclinical and Clinical Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Modulators

Bedaquiline's metabolism to M2 via CYP3A4 (fm >75%) renders M2 exposure highly sensitive to CYP3A4 inhibitors (e.g., TBI-166, ritonavir) and inducers (e.g., rifampicin) [3]. rac-N-Desmethyl Bedaquiline-d6 enables precise M2 AUC quantification in DDI studies; for instance, coadministration with TBI-166 reduced M2 AUC₀₋ₜ by 34% in murine models [3]. Procurement of this SIL-IS is essential for any bedaquiline DDI study required by regulatory agencies.

Long-Term Post-Treatment Follow-Up Studies for Relapse Mechanism Investigation

The detection of M2 in PBMCs 6 months after bedaquiline discontinuation (109.2–16,764 ng/mL) was made possible through quantification with rac-N-Desmethyl Bedaquiline-d6 [2]. Research programs investigating TB relapse and optimal treatment duration must use this internal standard to track M2's prolonged intracellular persistence, which is hypothesized to contribute to post-treatment protection against recurrence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-N-Desmethyl Bedaquiline-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.